4-(1H-Imidazol-5-yl)pyridine
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Overview
Description
4-(1H-Imidazol-5-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyridine with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 6-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(1H-Imidazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-5-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Imidazole: A simpler structure with only the imidazole ring.
Pyridine: Contains only the pyridine ring.
4-(1H-Imidazol-4-yl)pyridine: A positional isomer with the imidazole ring attached at a different position on the pyridine ring.
Uniqueness: 4-(1H-Imidazol-5-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
CAS No. |
146366-05-4 |
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Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1-6H,(H,10,11);1H |
InChI Key |
UFRQDNVKDXBGJR-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CN=CN2 |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CN2.Cl |
Synonyms |
4-(3H-Imidazol-4-yl)-pyridine |
Origin of Product |
United States |
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